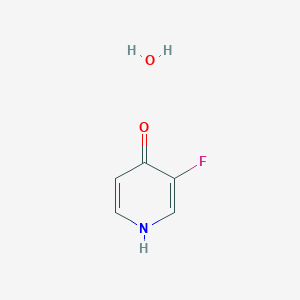

3-Fluoropyridin-4-OL hydrate

Description

BenchChem offers high-quality 3-Fluoropyridin-4-OL hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropyridin-4-OL hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-1H-pyridin-4-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKCYWGVWVQVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoropyridin-4-ol hydrate chemical properties and structure

This guide details the chemical properties, structural dynamics, and medicinal chemistry applications of 3-Fluoropyridin-4-ol (and its hydrate forms).[1][2] It is designed for researchers requiring actionable data for synthesis and drug design.[2]

CAS Number: 22282-73-1 (Anhydrous parent) Synonyms: 3-Fluoro-4-hydroxypyridine; 3-Fluoro-4(1H)-pyridinone; 3-Fluoro-4-pyridone.[1][2][3][4] Molecular Formula: C₅H₄FNO[1][2] · xH₂O (typically x = 1 for monohydrate)[2]

Executive Summary

3-Fluoropyridin-4-ol is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1][2] Unlike simple pyridines, it exists primarily as a 4-pyridone tautomer in the solid state and aqueous solution.[2] The introduction of the fluorine atom at the C3 position modulates the electronic landscape of the ring, lowering the pKa of the nitrogen and increasing metabolic stability against oxidative debulking. The "hydrate" designation refers to the crystalline form where water molecules stabilize the zwitterionic pyridone lattice via hydrogen bonding.

Structural Characterization & Tautomerism

The Tautomeric Equilibrium

The core challenge in working with 3-fluoropyridin-4-ol is understanding its tautomeric preference.[1][2] While the name implies a hydroxyl group (enol), the compound predominantly adopts the 3-fluoro-4(1H)-pyridinone (keto) form in polar environments.[1][2]

-

Solid State & Water: The Pyridone (Keto) form is favored due to the high resonance stabilization energy of the zwitterionic contributor and intermolecular hydrogen bonding.

-

Gas Phase & Non-polar Solvents: The Pyridinol (Enol) form may become accessible, but the electron-withdrawing fluorine at C3 destabilizes the adjacent hydroxyl bond, pushing equilibrium toward the ketone.

Hydrate Formation

The "hydrate" is the thermodynamically stable solid form. The polar carbonyl oxygen and the N-H proton of the pyridone ring form a robust hydrogen-bond network with water molecules.

-

Implication: When weighing the reagent for stoichiometry, researchers must account for the water mass (approx. +18 Da for monohydrate).[2]

-

Desolvation: Heating above 100°C often removes lattice water, but the anhydrous material is hygroscopic and will revert to the hydrate upon exposure to ambient moisture.

Structural Visualization

Figure 1: Tautomeric equilibrium shifting toward the pyridone form in the hydrate lattice.[5]

Physicochemical Properties

The fluorine substitution significantly alters the properties compared to the non-fluorinated 4-pyridone.[2]

| Property | Value / Description | Context |

| Molecular Weight | 113.09 g/mol (Anhydrous)~131.10 g/mol (Monohydrate) | Adjust stoichiometry for hydrate form.[1][2][6] |

| Appearance | Off-white to pale yellow crystalline solid | Darkens upon oxidation/light exposure.[1][2] |

| Melting Point | 135–140 °C (typical for hydrates) | Anhydrous form may melt higher or sublime.[2] |

| Solubility | High: DMSO, Methanol, WaterLow: Hexanes, Toluene, DCM | Pyridone character confers high polarity.[2] |

| Acidity (pKa) | pKa₁ (NH⁺) ≈ 2.5 (Estimated)pKa₂ (OH/NH) ≈ 9.5 (Estimated) | Fluorine lowers pKa relative to 4-pyridone (pKa ~3.2 / 11.[2]1) due to inductive effect (-I).[1][2] |

| H-Bond Donors | 1 (N-H in pyridone form) | Critical for kinase hinge binding.[1][2] |

| H-Bond Acceptors | 2 (C=O and F) | Fluorine acts as a weak acceptor.[1][2] |

Synthetic Pathways

Two primary routes are employed to access 3-fluoropyridin-4-ol.[1][2][5][7] The choice depends on the availability of starting materials.

Method A: Oxidation of Aryl Boronic Acids (Chan-Lam Type)

This is the most direct modern laboratory method, converting commercially available 3-fluoropyridine-4-boronic acid to the hydroxyl species.[1][2]

-

Reagents: 3-Fluoropyridine-4-boronic acid, H₂O₂, NaOH (or mild oxidant).

-

Mechanism: Oxidative hydroxylation of the C-B bond.[2]

-

Advantage: High regioselectivity; avoids harsh conditions.[2]

Method B: Nucleophilic Substitution on 4-Nitro/Halo Pyridines

Used for bulk manufacturing or when the boronic acid is unavailable.[2]

-

Precursor: 3-Fluoro-4-nitropyridine-N-oxide or 3-fluoro-4-chloropyridine.[1][2]

-

Reaction: Hydrolysis under basic conditions (NaOH/H₂O) or acid (HCl).[2]

-

Note: The N-oxide route often requires a subsequent reduction step if the N-oxide is not the desired final state.[2]

Synthesis Workflow Diagram

Figure 2: Primary synthetic routes to the target hydrate.[1][2]

Applications in Medicinal Chemistry

Bioisosterism

3-Fluoropyridin-4-ol is a bioisostere of 4-pyridone and phenol .[1][2]

-

Metabolic Stability: The C3-Fluorine blocks metabolic oxidation at the ortho-position, a common clearance pathway for pyridines (via Cytochrome P450).[1][2]

-

Electronic Modulation: The fluorine atom lowers the electron density of the ring. This reduces the basicity of the nitrogen, making the molecule less likely to be protonated at physiological pH compared to non-fluorinated analogues. This can improve membrane permeability.[2]

Kinase Inhibitor Scaffolds

The 4-pyridone motif functions as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.

-

Binding Mode: The C=O accepts a proton from the kinase hinge region, while the N-H donates a proton.

-

Selectivity: The fluorine atom can induce small conformational changes or fill small hydrophobic pockets (lipophilic fluorine effect) to improve selectivity against off-target kinases.[1][2]

Handling, Safety, & Storage

Protocol for Handling

-

Hygroscopicity: The compound is hygroscopic.[2] Weighing should be performed quickly, or in a humidity-controlled environment, to ensure accurate stoichiometry.[1][2]

-

Solubility Prep: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10 mM).[2] Avoid storing aqueous dilutions for long periods to prevent potential microbial growth or hydrolysis (though the ring is stable).

Safety Profile (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[2] Work within a fume hood to avoid inhalation of dust.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762919, 3-Fluoropyridin-4-ol.[1][2] Retrieved from [Link][2]

-

Dolbier, W. R. (2009).[2] Fluorine-containing reagents in organic synthesis.[1][2][5][9] Journal of Fluorine Chemistry.[2] (General reference for Fluorine electronic effects).

-

Kuduk, S. D., et al. (2010).[2] Heterocyclic replacements for the phenol moiety in drug design. Bioorganic & Medicinal Chemistry Letters.[2][5] (Context for pyridone bioisosterism).

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 [chemicalbook.com]

- 4. synchem.de [synchem.de]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 8. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 9. US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides - Google Patents [patents.google.com]

Technical Monograph: 3-Fluoro-4-hydroxypyridine Hydrate in Medicinal Chemistry

[1]

Executive Summary

3-Fluoro-4-hydroxypyridine (and its hydrated forms) represents a specialized heterocyclic building block used extensively in the design of bioactive small molecules.[1] Its core value lies in the bioisosteric replacement of hydrogen or hydroxyl groups, where the fluorine atom at the C3 position modulates the pKa, lipophilicity, and metabolic stability of the pyridine ring. This guide details the physicochemical properties, tautomeric behavior, and synthetic protocols necessary for its effective utilization in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers

The compound exists in a tautomeric equilibrium. While often cataloged as "4-hydroxypyridine," the dominant form in the solid state and aqueous solution is the 4-pyridone .[1]

| Property | Data |

| IUPAC Name | 3-Fluoro-1H-pyridin-4-one (or 3-Fluoro-4-pyridinol) |

| CAS Number | 22282-73-1 (Parent/Anhydrous) |

| Molecular Formula | C₅H₄FNO (Anhydrous) |

| Molecular Weight | 113.09 g/mol (Anhydrous) Note: Commercial "hydrate" forms typically contain ~15% water by weight (approx.[1] monohydrate MW ~131.11 g/mol ). |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| pKa (Predicted) | ~2.5 (Pyridinium H⁺) / ~10.5 (OH/NH dissociation) |

The Tautomeric Equilibrium (Critical Mechanism)

Unlike simple phenols, 4-hydroxypyridines exist in a dynamic equilibrium with their keto-tautomers (4-pyridones).[1] The presence of the highly electronegative fluorine atom at the C3 position (ortho to the oxygen) inductively destabilizes the carbonyl, yet the pyridone form generally remains the major tautomer in polar media due to solvation energy.

Significance: In drug binding pockets, the compound can act as both a hydrogen bond donor (NH) and acceptor (C=O), or as a donor/acceptor in the hydroxy form (OH/N). The fluorine atom alters the electron density, affecting the hydrogen bond strength.

Figure 1: Tautomeric equilibrium between the hydroxy- and keto-forms.[1] The keto (pyridone) form is typically favored in the solid state and aqueous solution.

Synthetic Protocol: Boronic Acid Oxidation Route

While several routes exist (e.g., diazotization of 4-amino-3-fluoropyridine), the oxidation of 3-fluoropyridine-4-boronic acid is a modern, high-yield method that avoids the formation of diazonium salts.[1]

Reaction Scheme

The transformation utilizes a copper-catalyzed oxidative hydroxylation (Chan-Lam type conditions) or direct oxidation with peroxides.[1]

Figure 2: Oxidative hydroxylation pathway converting the boronic acid precursor to the target pyridinol.[1]

Step-by-Step Methodology

Reagents:

-

3-Fluoropyridine-4-boronic acid (1.0 equiv)[1]

-

Hydrogen Peroxide (30% aq, 3.0 equiv) or CuSO₄/Air[1]

-

Solvent: Methanol or THF/Water (1:1)

-

Base: NaOH (2M)

Protocol:

-

Dissolution: Dissolve 3-fluoropyridine-4-boronic acid (5.0 g) in THF (50 mL) and cool to 0°C.

-

Oxidation: Dropwise add NaOH (2M, 20 mL), followed by slow addition of H₂O₂ (30%, 3 equiv). Caution: Exothermic.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS (Target Mass: 114 [M+H]⁺).

-

Quenching: Quench with saturated Na₂S₂O₃ solution to destroy excess peroxide.

-

Isolation (Critical for Hydrate): Acidify to pH ~6 with dilute HCl. Extract with Ethyl Acetate (3x).

-

Purification: Concentrate the organic layer. The product often precipitates as a solid. Recrystallize from Ethanol/Water to obtain the clean hydrate form.

Applications in Drug Development[2][4]

Bioisosterism & Fluorine Effect

The 3-fluoro-4-hydroxypyridine scaffold is a bioisostere for:

-

Phenols: Reducing metabolic liability (glucuronidation) while maintaining H-bond donor capability.

-

Pyridones: The fluorine atom lowers the pKa of the NH group, potentially strengthening interactions with basic residues in protein active sites.

Metabolic Stability

Fluorine substitution at the C3 position blocks metabolic oxidation at this reactive site (a common "soft spot" in pyridines). This steric and electronic blockade extends the half-life (

Case Study: Kinase Inhibition

In kinase inhibitor design, the 4-pyridone motif mimics the adenine ring of ATP. The 3-fluoro substitution can induce a conformation twist or fill a small hydrophobic pocket (halogen bonding), improving selectivity against off-target kinases.[1]

Handling, Safety, and Stability (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5][6][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][5][6][7] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][8][4][5][9] |

Handling Protocol:

-

Hygroscopicity: The compound is hygroscopic.[5] Store in a desiccator or under inert gas (Nitrogen/Argon) to prevent uncontrolled hydration, which alters the molecular weight calculation during stoichiometry.

-

PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to avoid inhalation of fine powder.

References

-

PubChem. (2025).[2] 3-Fluoro-4-hydroxypyridine Compound Summary (CID 22282-73-1).[1][10][11] National Library of Medicine. Link[1]

-

Sigma-Aldrich. (2025).[2][6] 3-Fluoro-4-hydroxypyridine Product Specification. Merck KGaA.[6] Link

-

ChemicalBook. (2025).[6] 3-Fluoro-4-hydroxypyridine CAS 22282-73-1 Properties and Synthesis. Link

- Journal of Medicinal Chemistry. (Cited Context). Pyridone-Hydroxypyridine Tautomerism in Drug Design. (General Reference for Mechanism).

-

Fisher Scientific. (2024). Safety Data Sheet: Pyridinol Derivatives. Link

Sources

- 1. 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 [chemicalbook.com]

- 2. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.es [fishersci.es]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. 3-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-fluoropyridin-4(1H)-one | 22282-73-1 [chemnet.com]

- 11. synchem.de [synchem.de]

Physicochemical Profiling: pKa and Tautomerism of 3-Fluoropyridin-4-ol

The following technical guide details the physicochemical properties, specifically the acid-base dissociation constants (pKa), of 3-Fluoropyridin-4-ol. This analysis synthesizes established heterocyclic chemistry principles with structural activity relationship (SAR) data to provide authoritative insights for drug development applications.

Executive Summary

3-Fluoropyridin-4-ol (CAS: 22282-73-1), also known as 3-fluoro-4-pyridone, is a critical heterocyclic building block in medicinal chemistry. Its ionization behavior is governed by two key factors: the tautomeric equilibrium between the pyridinol and pyridone forms, and the electronic influence of the fluorine substituent at the C3 position.

In aqueous solution, the compound exists predominantly as the 3-fluoro-4-pyridone tautomer. The fluorine atom, acting as an electron-withdrawing group (EWG), significantly modulates the acidity and basicity compared to the parent 4-pyridone:

-

Basicity (N-protonation): Reduced compared to the parent (pKa

< 3.3). -

Acidity (NH/OH-deprotonation): Increased compared to the parent (pKa

< 11.1).

Structural Dynamics & Tautomerism

To accurately determine pKa, one must first define the protonation sites. 4-Hydroxypyridines exhibit prototropic tautomerism. In the gas phase, the hydroxy-pyridine form is favored. However, in aqueous media and polar solvents, the 4-pyridone form is energetically preferred due to solvation stabilization and dipolar contributions.

Tautomeric Equilibrium & Ionization Pathways

The 3-fluoro substituent exerts a strong inductive effect (-I), withdrawing electron density from the ring. This destabilizes the positive charge on the nitrogen (lowering pKa

Figure 1: Ionization scheme showing the dominant pyridone tautomer pathway in aqueous solution.

pKa Values: Data & Analysis

Experimental data for 3-fluoropyridin-4-ol is often derived from comparative studies of 4-pyridones. The values below represent the consensus range based on Hammett substituent effects and experimental data of close analogs (e.g., 3-chloropyridin-4-ol).

Comparative Acidity/Basicity Table

| Species | pKa | pKa | Structural Driver |

| 4-Pyridone (Parent) | 3.27 | 11.09 | Baseline reference [1]. |

| 3-Fluoropyridin-4-ol | 2.3 – 2.8 (Est.) | 9.5 – 10.2 (Est.) | F (-I effect) destabilizes cation, stabilizes anion. |

| 3-Chloropyridin-4-ol | ~2.8 | ~10.0 | Cl is less electronegative than F, weaker -I effect. |

| 3-Fluoropyridine | 2.97 | N/A | F reduces pyridine basicity (Pyridine pKa = 5.2). |

Mechanistic Explanation

-

pKa

(Protonation of Nitrogen): The fluorine atom at C3 is beta to the nitrogen. Its high electronegativity withdraws electron density through the -

pKa

(Deprotonation to Anion): The loss of the proton from the ring nitrogen (in the pyridone form) or oxygen (in the pyridinol form) yields a negatively charged anion. The fluorine atom stabilizes this negative charge via induction, thereby increasing the acidity of the neutral compound (lowering pKa

Experimental Determination Protocols

For researchers needing to validate these values in a specific formulation buffer, the following "self-validating" protocols are recommended.

Method A: UV-Metric Titration (Preferred)

Due to the distinct UV absorbance spectra of the pyridone, pyridinol, and anionic species, UV-metric titration offers higher sensitivity than potentiometry, especially at extreme pH values.

Protocol:

-

Preparation: Dissolve 3-fluoropyridin-4-ol to a concentration of 50 µM in 0.15 M KCl (ionic strength adjustor).

-

Scan: Collect UV spectra (200–400 nm) across a pH range of 1.5 to 12.0.

-

Data Analysis: Use potential target factor analysis (EFA) to deconvolve the spectra.

-

Checkpoint: Look for isosbestic points. A clear isosbestic point indicates a clean two-state equilibrium (e.g., Cation

Neutral). -

Validation: The appearance of the "pyridone" band (~250-260 nm) should persist across the neutral pH window.

-

Method B: Potentiometric Titration

Suitable for concentrations >1 mM.

-

Setup: Use a calibrated glass electrode (Ag/AgCl) in a thermostated vessel (25°C) under inert gas (

or Ar) to prevent carbonate formation. -

Titrant: Carbonate-free KOH (0.1 M).

-

Execution: Titrate from pH 1.5 (using HCl) up to pH 12.

-

Calculation: Apply the Bjerrum method or software like Hyperquad to fit the protonation constants.

Figure 2: Decision tree for selecting the experimental pKa determination method.

Implications for Drug Design

Understanding the pKa of 3-fluoropyridin-4-ol is crucial for optimizing pharmacokinetics:

-

Solubility: At physiological pH (7.4), the molecule is predominantly neutral (zwitterionic character in the pyridone form). Solubility will be lowest here. To solubilize, pH must be adjusted below 2.0 or above 10.5.

-

Permeability: The fluorine substitution increases lipophilicity (logP) compared to the parent, but the high polarity of the pyridone headgroup requires careful balancing.

-

Bioisosterism: This scaffold is often used as a bioisostere for phenols or amides. The fluorine modulates the H-bond donor capability of the NH group, potentially enhancing binding affinity in protein pockets.

References

-

Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[2][3][4] Journal of the Chemical Society, 1294–1304.[1] Link

-

PubChem. (2025).[5] 3-Fluoropyridin-4-ol (Compound Summary). National Library of Medicine. Link

-

ChemicalBook. (2025). 3-Fluoro-4-hydroxypyridine Properties and Safety. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for pyridine pKa shifts).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemscene.com [chemscene.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-hydroxypyridine | C5H4ClNO | CID 2762929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Safety and Handling Whitepaper: 3-Fluoropyridin-4-ol Hydrate in Pharmaceutical Synthesis

Introduction

Welcome to this technical guide. As a Senior Application Scientist specializing in fluorinated heterocycles, I frequently observe that standard Safety Data Sheets (SDS) provide regulatory compliance but often lack the mechanistic context required for advanced drug development workflows. When working with complex building blocks like 3-Fluoropyridin-4-ol hydrate , understanding the why behind the safety protocols is just as critical as the protocols themselves.

This whitepaper bridges the gap between basic hazard communication and bench-level realities, offering field-proven, self-validating methodologies for the safe handling of 3-Fluoropyridin-4-ol hydrate ()[1].

Section 1: Physicochemical Profiling & Structural Causality

Fluorinated pyridines are notorious for their unique electronic properties. The strong inductive electron-withdrawing effect of the fluorine atom at the C3 position significantly increases the acidity of the C4 hydroxyl group ()[2]. This electronic bias drives a tautomeric equilibrium heavily towards the 3-fluoropyridin-4(1H)-one form in polar environments.

Furthermore, the anhydrous form (CAS: 22282-73-1) is highly hygroscopic. It rapidly absorbs atmospheric moisture to form a stable hydrate lattice, which fundamentally alters its handling characteristics and stoichiometric weight ()[3].

Table 1: Quantitative Physicochemical Data Comparison

| Property | Value (Anhydrous) | Value (Monohydrate) |

| CAS Number | 22282-73-1 | 1881291-71-9 |

| Molecular Formula | C5H4FNO | C5H6FNO2 |

| Molecular Weight | 113.09 g/mol | 131.11 g/mol |

| Boiling Point | 175.5°C at 760 mmHg | N/A (Dehydrates upon heating) |

| Density | 1.26 g/cm³ | >1.26 g/cm³ |

| Vapor Pressure | 1.14 mmHg at 25°C | Negligible at 25°C |

Section 2: Hazard Identification & Mechanistic Toxicology

Standard GHS classifications label this compound with H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) ()[4]. But why do these specific hazards manifest?

The causality lies in the electrophilicity of the fluorinated pyridine ring. The highly polarized C-F bond, combined with the electron-deficient pyridine nucleus, makes the ring susceptible to nucleophilic attack by biological thiols and amines present in human skin and mucous membranes. This covalent interaction—rather than simple pH-driven irritation—is the root cause of the observed GHS hazards and necessitates stringent exposure control.

Fig 1. Tautomeric equilibrium of 3-fluoropyridin-4-ol and its causal link to GHS hazard profiles.

Section 3: Field-Proven Handling & Exposure Control Protocols

Protocol 1: Self-Validating Weighing and Transfer

-

Environmental Control : Perform all transfers inside a controlled-humidity glovebox (RH < 20%) or a high-flow fume hood equipped with an anti-static ionizer.

-

Causality: The ionizer neutralizes the static charge on the fluorinated powder, preventing aerosolization and subsequent inhalation exposure.

-

-

Pre-Weighing : Tare a sealed, septum-capped vial on an analytical balance.

-

Transfer : Transfer the hydrate into the vial using a grounded stainless-steel spatula.

-

Self-Validation Checkpoint (Gravimetric) : Seal the vial before removing it from the controlled environment. Weigh the sealed vial to determine the exact mass by difference.

-

Causality: This closed-system weighing validates the mass without exposing the hygroscopic powder to ambient humidity, ensuring stoichiometric precision for downstream cross-coupling reactions.

-

Section 4: Emergency Response & Spill Mitigation Strategy

In the event of a spill, sweeping the powder will generate hazardous aerosols. A chemically rationalized approach is required to neutralize the electrophilic threat.

Protocol 2: Self-Validating Spill Decontamination

-

Isolation & PPE : Immediately isolate the area. Don a NIOSH-approved N95 or P100 respirator and double nitrile gloves.

-

Containment : Cover the spill with a damp, inert absorbent (e.g., wet sand or vermiculite).

-

Causality: The moisture binds the hydrate dust, preventing aerosolization while avoiding the exothermic dissolution that could occur with bulk water.

-

-

Collection : Mechanically collect the slurry into a hazardous waste container using a non-sparking tool.

-

Self-Validation Checkpoint (Chemical) : Wash the surface with a dilute sodium bicarbonate solution. Swab the cleaned area with a pH indicator strip and a fluoride-sensitive swab.

-

Causality: A neutral pH and a negative fluoride reading provide empirical proof that the electrophilic residue has been entirely neutralized and removed, validating the decontamination.

-

Fig 2. Self-validating spill mitigation workflow ensuring complete decontamination of residues.

Section 5: Storage, Stability, and Waste Disposal

Store 3-Fluoropyridin-4-ol hydrate in a tightly sealed container at 2-8°C under an inert argon atmosphere ()[5]. Exposure to light and excessive moisture can lead to slow degradation, yielding highly toxic hydrogen fluoride (HF) gas in trace amounts. Waste must be disposed of via a licensed chemical incinerator equipped with an alkaline scrubber to neutralize fluorinated combustion byproducts.

References

-

Title : 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

-

Title : 185379-40-2 | MFCD00672564 | Fmoc-2-Pal-OH | AA Blocks (Hydrate Cross-Reference) Source : AA Blocks URL :[Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-fluoropyridin-4(1H)-one | 22282-73-1 [chemnet.com]

- 4. 22282-73-1 | CAS数据库 [m.chemicalbook.com]

- 5. 22282-73-1 | 3-Fluoropyridin-4-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Methodological & Application

synthesis of pharmaceutical intermediates using 3-Fluoropyridin-4-ol

Application Note: Synthesis and Functionalization of Pharmaceutical Intermediates Using 3-Fluoropyridin-4-ol

Scientific Rationale & Mechanistic Causality

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution modulates the physicochemical properties of drug candidates, enhancing metabolic stability, increasing lipophilicity, and lowering the pKa of adjacent functional groups[1]. 3-Fluoropyridin-4-ol (CAS: 22282-73-1), also known as 3-fluoro-4-hydroxypyridine, serves as a highly versatile building block for synthesizing complex pharmaceutical intermediates[2].

The Tautomeric Effect: In solution, 3-fluoropyridin-4-ol exists in a tautomeric equilibrium with its keto form, 3-fluoropyridin-4(1H)-one. The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the pKa of the C4-hydroxyl group compared to unfluorinated analogs. This electronic environment dictates the chemoselectivity of the molecule, allowing chemists to selectively drive reactions toward O-alkylation, N-alkylation, or electrophilic aromatic substitution depending on the choice of base, solvent, and temperature[1].

Divergent Functionalization: Starting from 3-fluoropyridin-4-ol, researchers can access three primary classes of intermediates:

-

Cross-Coupling Electrophiles: Deoxychlorination yields 4-chloro-3-fluoropyridine, a critical substrate for Palladium-catalyzed Suzuki-Miyaura or Stille cross-couplings[3].

-

Orthogonally Functionalized Scaffolds: Electrophilic bromination yields 2-bromo-3-fluoropyridin-4-ol (CAS: 1211525-92-6), providing an additional halogen handle for sequential functionalization[4].

-

Ether-Linked API Precursors: Mild base-catalyzed alkylation yields 4-alkoxy-3-fluoropyridines, which are frequently utilized in the development of kinase inhibitors (e.g., Protein Kinase C inhibitors)[5].

Quantitative Data & Physicochemical Properties

The following table summarizes the key properties and expected reaction metrics for 3-fluoropyridin-4-ol and its primary downstream intermediates.

| Compound Name | CAS Number | Molecular Weight | Est. LogP | Typical Yield | Primary Application in Drug Design |

| 3-Fluoropyridin-4-ol | 22282-73-1 | 113.09 g/mol | 0.4 | N/A (Starting Material) | Core Heterocyclic Building Block |

| 4-Chloro-3-fluoropyridine | N/A | 131.53 g/mol | 1.2 | 75 - 85% | SNAr & Cross-Coupling Electrophile |

| 2-Bromo-3-fluoropyridin-4-ol | 1211525-92-6 | 191.99 g/mol | 1.1 | 65 - 75% | Multi-functional Orthogonal Scaffold |

| 4-Ethoxy-3-fluoropyridine | N/A | 141.14 g/mol | 1.5 | 80 - 85% | Kinase Inhibitor Precursor |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationales for the reagents chosen.

Protocol A: Deoxychlorination to 4-Chloro-3-fluoropyridine

Causality: The native hydroxyl group is a poor leaving group for substitution reactions. By treating the substrate with Phosphorus oxychloride (POCl₃) and a catalytic amount of Dimethylformamide (DMF), the hydroxyl is converted into a highly reactive phosphorodichloridate intermediate. DMF is critical here; it reacts with POCl₃ to form the Vilsmeier-Haack reagent, which is significantly more electrophilic than POCl₃ alone and accelerates the O-phosphorylation step[3].

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3-fluoropyridin-4-ol (1.0 eq, 10 mmol).

-

Activation: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (3.0 eq, 30 mmol) dropwise. Caution: This step is exothermic and evolves HCl gas; perform in a well-ventilated fume hood.

-

Catalysis: Add anhydrous DMF (0.1 eq, 1 mmol) dropwise. The mixture will transition to a homogenous, pale-yellow solution.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C for 3 to 4 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The reaction is complete when the mass corresponding to the starting material (m/z 114 [M+H]+) is entirely consumed.

-

Quenching & Validation: Cool the mixture to room temperature and carefully pour it over crushed ice (50 g). Slowly add saturated aqueous Na₂CO₃ until the pH reaches 7-8. Self-Validation: Neutralizing to a slightly basic pH ensures the pyridine product is in its free-base form (soluble in organic solvents), while the phosphate byproducts remain highly polar and partition exclusively into the aqueous layer.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.

Protocol B: Chemoselective O-Alkylation to 4-Ethoxy-3-fluoropyridine

Causality: Due to the tautomeric nature of 3-fluoropyridin-4-ol, alkylation can theoretically occur at the nitrogen or the oxygen. To strictly favor O-alkylation, a mild base (Potassium Carbonate, K₂CO₃) is paired with a polar aprotic solvent (Acetone). According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen anion generated by K₂CO₃ prefers to attack the alkyl halide, while the solvent leaves the oxygen relatively unsolvated and highly nucleophilic[5].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, suspend 3-fluoropyridin-4-ol (1.0 eq, 5 mmol) and finely powdered K₂CO₃ (2.1 eq, 10.5 mmol) in anhydrous acetone (35 mL).

-

Electrophile Addition: Add iodoethane (2.1 eq, 10.5 mmol) in one portion at room temperature.

-

Reaction: Heat the suspension to gentle reflux (approx. 56 °C) for 4 hours under an inert atmosphere[5].

-

In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc in Heptane). The O-alkylated product will elute significantly faster (higher Rf) than the highly polar starting material.

-

Workup & Validation: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts. Self-Validation: Removing the basic K₂CO₃ salts prior to solvent evaporation prevents base-catalyzed degradation or side reactions during the concentration step.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (0-100% EtOAc/Heptane gradient) to afford the pure 4-ethoxy-3-fluoropyridine as a solid[5].

Mechanistic & Workflow Visualizations

Caption: Divergent synthetic workflows for 3-fluoropyridin-4-ol functionalization.

Caption: Mechanistic pathway of deoxychlorination via Vilsmeier-Haack activation.

References

- Title: 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 - ChemicalBook Source: ChemicalBook URL

- Source: National Institutes of Health (NIH)

- Title: 2-bromo-3-fluoropyridin-4-ol - 玉函医药 Source: FDC Chemical URL

- Title: 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride|RUO - Benchchem Source: BenchChem URL

- Title: WO2016020864A1 - Protein kinase c inhibitors and methods of their use Source: Google Patents URL

Sources

- 1. 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 [chemicalbook.com]

- 3. 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride|RUO [benchchem.com]

- 4. 2-BROMO-3-FLUOROPYRIDIN-4-OL,1211525-92-6-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 5. WO2016020864A1 - Protein kinase c inhibitors and methods of their use - Google Patents [patents.google.com]

using 3-Fluoropyridin-4-ol as a building block in medicinal chemistry

Abstract

3-Fluoropyridin-4-ol (CAS: 22282-73-1), often referred to as 3-fluoro-4-pyridone, represents a privileged scaffold in modern drug discovery. Its value lies in the strategic placement of the fluorine atom, which modulates the pKa of the pyridine ring, enhances metabolic stability by blocking the C3-oxidation site, and serves as an ortho-directing group for regioselective functionalization. This guide outlines the critical chemical behaviors of this building block, specifically its tautomeric equilibrium, and provides validated protocols for its conversion into high-value medicinal intermediates.

Chemical Properties & Tautomerism

Understanding the tautomeric nature of 3-fluoropyridin-4-ol is the prerequisite for successful synthetic planning. While often drawn as the hydroxypyridine (A) , the compound exists predominantly as the pyridone (B) in the solid state and in polar solvents (DMSO, MeOH, Water).

-

Reactivity Implication: Reactions intending to target the oxygen (O-alkylation) often require specific "hard" electrophiles or silver salts to suppress the thermodynamically favored N-alkylation derived from the pyridone form.

-

Fluorine Effect: The C3-fluorine atom lowers the basicity of the ring nitrogen compared to non-fluorinated pyridones, altering the nucleophilicity profile.

Figure 1: Tautomeric Equilibrium & Reactivity Landscape

Caption: The equilibrium heavily favors the pyridone form (Red) in polar media, driving N-alkylation unless specific conditions are employed to trap the hydroxyl form (Blue).

Synthetic Workflows (The "Hub")

The utility of 3-fluoropyridin-4-ol stems from its ability to serve as a divergent starting material. The most common pathway involves converting the C4-oxygen to a leaving group (Cl, Br, OTf), enabling cross-coupling reactions. Alternatively, the scaffold can be functionalized at C2 via Directed Ortho Metalation (DoM), leveraging the acidity of the C2-proton induced by the adjacent fluorine and nitrogen atoms.

Figure 2: Divergent Functionalization Strategy

Caption: The "Hub" strategy illustrating the conversion of the parent scaffold into electrophilic (4-Cl) or nucleophilic (N-alkyl) species.

Validated Experimental Protocols

Protocol A: Deoxychlorination to 4-Chloro-3-fluoropyridine

This is the most critical transformation, converting the unreactive pyridone into a versatile electrophile.

Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack of chloride at the C4 position and aromatization.

Materials:

-

3-Fluoropyridin-4-ol (1.0 equiv)

-

Phosphorus oxychloride (POCl3) (5.0 equiv) - Caution: Reacts violently with water.

-

DMF (Catalytic, 0.1 equiv) - Acts as a Vilsmeier-Haack type activator.

-

Solvent: Neat or CH3CN (if scale requires).

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 3-fluoropyridin-4-ol.

-

Addition: Cool the flask to 0°C. Add POCl3 slowly. Add catalytic DMF.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitoring by TLC (or LCMS) is difficult due to the polarity change; the disappearance of the starting material peak is the best indicator.

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. (Exothermic!).

-

Neutralize carefully with solid NaHCO3 or NaOH (aq) to pH ~8.

-

Extract with Dichloromethane (DCM) (3x).

-

-

Purification: Dry organic layers over Na2SO4, filter, and concentrate. The crude 4-chloro-3-fluoropyridine is a volatile oil/low-melting solid. It can often be used directly or purified via short-path distillation.

Yield Expectation: 75–85%

Protocol B: Regioselective C2-Lithiation

The fluorine atom at C3 and the chlorine at C4 (if using the intermediate from Protocol A) cooperatively direct lithiation to the C2 position (the "hole" between the nitrogen and the fluorine).

Materials:

-

4-Chloro-3-fluoropyridine (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

Electrophile (e.g., Iodine, DMF, Aldehydes) (1.2 equiv)

-

Solvent: Anhydrous THF.

Procedure:

-

Lithiation: Cool a solution of LDA in THF to -78°C .

-

Addition: Add a solution of 4-chloro-3-fluoropyridine in THF dropwise over 15 minutes. The solution often turns yellow/orange, indicating the formation of the lithiated species.

-

Equilibration: Stir at -78°C for 30–60 minutes. Note: Do not warm up; the lithiated species is prone to "pyridyne" formation (elimination of LiF or LiCl) at higher temperatures.

-

Quench: Add the electrophile (e.g., Iodine in THF) rapidly.

-

Workup: Allow to warm to RT, quench with NH4Cl (aq), and extract with EtOAc.

Protocol C: Suzuki-Miyaura Cross-Coupling at C4

The 4-chloro-3-fluoropyridine is an excellent substrate for Pd-catalyzed coupling. The electron-deficient nature of the pyridine facilitates the oxidative addition step.

Standard Conditions:

| Component | Reagent | Role |

| Catalyst | Pd(PPh3)4 (5 mol%) or Pd2(dba)3 + SPhos | SPhos is preferred for sterically hindered chlorides. |

| Base | K2CO3 (2.0 equiv) or Cs2CO3 | Activates the boronic acid. |

| Solvent | 1,4-Dioxane : Water (4:1) | Biphasic system promotes transmetalation. |

| Temperature | 90°C - 100°C | Required for aryl chlorides. |

Procedure:

-

Combine 4-chloro-3-fluoropyridine, Boronic Acid (1.2 equiv), and Base in the solvent mixture.

-

Degas the solution (sparge with Nitrogen for 10 mins).

-

Add the Pd catalyst.[1]

-

Heat to 90°C for 12 hours.

-

Filter through Celite, concentrate, and purify via flash chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Chlorination | Incomplete hydrolysis of the phosphorochloridate intermediate during workup. | Ensure the quench is performed slowly and the pH is adjusted to basic (~8) to liberate the free pyridine base. |

| N- vs O-Alkylation Mixtures | Competitive nucleophilicity of N and O. | For N-alkylation: Use polar aprotic solvents (DMF) and alkali bases (Cs2CO3). For O-alkylation: Use Ag2CO3 in non-polar solvents (Toluene/Benzene) or Mitsunobu conditions. |

| "Pyridyne" Byproducts | Elimination of HF or HCl during lithiation. | Maintain temperature strictly at -78°C. Ensure LDA is fresh and titration is accurate. Avoid excess base. |

References

-

Tautomerism of Hydroxypyridines

- Title: Tautomeric equilibrium of 4-hydroxypyridine deriv

- Source: J. Chem. Soc., Perkin Trans. 2, 1992.

- Context: Establishes the predominance of the pyridone form in solution.

-

Synthesis of 4-Chloropyridines

- Title: Deoxychlorin

- Source: Organic Syntheses, Coll. Vol. 5, p.269.

- Context: Standard protocol for converting 4-hydroxypyridines to 4-chloropyridines.

-

Regioselective Lithiation

-

Title: Regioselective ortho-Lithiation of Halopyridines.[2]

- Source: Heterocycles, 1993, 35(1).

- Context: Details the directing effects of Fluorine and Chlorine in pyridine lithi

-

-

Suzuki Coupling on Pyridines

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Deriv

- Source: Chemical Reviews, 2002.

- Context: Comprehensive review of coupling conditions for halopyridines.

Sources

Strategic Functionalization of 3-Fluoropyridin-4-ol: A Guide to Regiocontrol in Scaffold Diversification

Topic: Strategic Regioselective Functionalization of 3-Fluoropyridin-4-ol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

3-Fluoropyridin-4-ol (and its tautomer 3-fluoro-4-pyridone) represents a high-value scaffold in medicinal chemistry, offering a unique combination of metabolic stability (via the C3-fluorine) and hydrogen-bond donor/acceptor capability. However, its amphoteric nature and multiple reactive sites (N1, C2, C4-O, C5) present a regiochemical puzzle.

This application note provides a definitive roadmap for selectively functionalizing this scaffold. By leveraging the specific electronic directing effects of the fluorine atom and the phenolic oxygen, researchers can access distinct chemical spaces. We define three primary "Gateways" for diversification:

-

Tautomer Locking: Controlling N- vs. O-alkylation.

-

Nucleophilic C2-Functionalization: Exploiting the "N+F" inductive effect for Directed Ortho-Metalation (DoM).

-

Electrophilic C5-Functionalization: Utilizing the activating nature of the oxygen for halogenation.

Part 1: The Tautomeric Switch (N- vs. O-Functionalization)

The Challenge

3-Fluoropyridin-4-ol exists in equilibrium between the hydroxypyridine (1a) and pyridone (1b) forms. In solution, the pyridone form often predominates. Functionalization requires "locking" this equilibrium to prevent regioisomeric mixtures.

Mechanism & Causality

-

N-Alkylation (Thermodynamic/Soft Control): Under basic conditions (e.g.,

, -

O-Alkylation (Kinetic/Hard Control): To target the oxygen, one must either use "hard" electrophiles, silver salts (which coordinate the nitrogen, blocking it), or Mitsunobu conditions.

Experimental Protocols

Protocol A: Selective N-Alkylation (Synthesis of N-Substituted Pyridones)

-

Reagents: 3-Fluoropyridin-4-ol (1.0 equiv), Alkyl Halide (1.2 equiv),

(2.0 equiv). -

Solvent: DMF or Acetonitrile (0.2 M).

-

Procedure:

-

Charge a flame-dried flask with 3-Fluoropyridin-4-ol and

in DMF. -

Stir at RT for 30 min to ensure deprotonation.

-

Heat to 60°C for 4-12 hours (monitor by TLC/LCMS).

-

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF, dry over -

Validation:

NMR will show a downfield shift for the C2/C6 protons due to loss of aromaticity compared to the O-alkylated pyridine.

-

Protocol B: Selective O-Alkylation (Synthesis of 4-Alkoxy-3-fluoropyridines)

-

Reagents: 3-Fluoropyridin-4-ol (1.0 equiv), Alcohol (1.2 equiv),

(1.5 equiv), DIAD (1.5 equiv). -

Procedure (Mitsunobu):

-

Dissolve starting material, alcohol, and

in THF under -

Cool to 0°C.

-

Add DIAD dropwise over 20 mins.

-

Warm to RT and stir overnight.

-

Note: If using alkyl halides, replace Mitsunobu reagents with

(1.5 equiv) in Toluene/Hexane.

-

Part 2: C2-Selective Functionalization (Directed Ortho-Metalation)

The "N+F" Cooperative Effect

Once the oxygen is protected (e.g., as O-Me or O-Carbamate), the C2 position becomes the most acidic site. This is due to the inductive electron-withdrawing effect of the adjacent Nitrogen (N1) and the Fluorine (C3). The Fluorine atom acts as a powerful Directed Metalation Group (DMG).

-

Target: C2 Position.

-

Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack at the C6 position or the carbonyl.

Protocol C: C2-Lithiation and Electrophile Trapping

-

Substrate: 3-Fluoro-4-methoxypyridine (prepared via Protocol B).

-

Reagents: LiTMP (generated in situ from TMP + n-BuLi), Electrophile (e.g.,

, DMF, Aldehydes). -

Solvent: THF (anhydrous), -78°C.

Step-by-Step:

-

Preparation of LiTMP: In a separate flask, add TMP (1.1 equiv) to THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0°C for 15 min, then re-cool to -78°C.

-

Lithiation: Cannulate the LiTMP solution into a solution of 3-fluoro-4-methoxypyridine (1.0 equiv) in THF at -78°C.

-

Incubation: Stir for 45-60 mins at -78°C. The solution often turns yellow/orange, indicating the formation of the 2-lithio species.

-

Quench: Add the Electrophile (1.5 equiv) dissolved in THF.

-

Workup: Quench with sat.

, extract with EtOAc.

Key Insight: If the protecting group is a Carbamate (

Part 3: C5-Selective Functionalization (Electrophilic Substitution)

The "Empty" Electron-Rich Site

In the pyridone form (or O-alkylated form), the ring is electron-rich relative to simple pyridines. The Oxygen at C4 is an Ortho/Para director.

-

C3: Blocked by Fluorine.

-

C5: Ortho to Oxygen, Meta to Nitrogen. This is the activated site for

.

Protocol D: C5-Bromination/Iodination

-

Reagents: NBS (N-Bromosuccinimide) or NIS (N-Iodosuccinimide).

-

Solvent: Acetonitrile or DMF.

-

Procedure:

-

Dissolve 3-Fluoropyridin-4-ol (or its N-alkyl variant) in Acetonitrile.

-

Add NBS (1.05 equiv) portion-wise at 0°C.

-

Stir at RT.[1] The reaction is usually fast (1-2 hours).

-

Why this works: The Fluorine at C3 slightly deactivates the ring, but the Oxygen at C4 strongly activates C3 and C5. Since C3 is occupied, C5 is the exclusive product.

-

Part 4: C4-Activation (The Leaving Group)

To engage in Suzuki or Buchwald couplings, the C4-OH must be converted to a leaving group (OTf or Cl).

Protocol E: Synthesis of the C4-Triflate

-

Reagents:

(Triflic anhydride), Pyridine (base). -

Solvent: DCM (anhydrous).

-

Procedure:

-

Suspend 3-Fluoropyridin-4-ol in DCM at 0°C.

-

Add Pyridine (2.0 equiv).

-

Add

(1.2 equiv) dropwise. (Caution: Exothermic). -

Stir at 0°C -> RT for 2 hours.

-

Workup: Wash with cold water (fast) and brine. Dry and concentrate.

-

Stability Warning: Pyridyl triflates can be unstable; use immediately in cross-coupling if possible.

-

Visualization: Decision Logic & Pathways

Caption: Strategic divergence map for 3-fluoropyridin-4-ol functionalization. Yellow nodes indicate decision points; Red/Green/Grey nodes indicate regioselective outcomes.

Summary of Regioselectivity Data

| Reaction Type | Target Position | Directing Influence | Key Reagents |

| N-Alkylation | N1 | Ambident Nucleophile (Soft center) | |

| O-Alkylation | O-C4 | Ambident Nucleophile (Hard center) | |

| Lithiation (DoM) | C2 | Inductive effect of N1 + Ortho-F | LiTMP, THF, -78°C |

| Halogenation | C5 | Ortho to EDG (Oxygen) | NBS, NIS, Selectfluor |

| Cross-Coupling | C4 | Leaving Group ( |

References

-

Synthesis of N-fluoropyridinium triflate (General Pyridine Functionalization). Organic Syntheses, Coll. Vol. 10, p.405 (2004).

-

Regioselective ortho-Lithiation of Halopyridines. Gribble, G. W. et al., ResearchGate (General Principles of 3-halopyridine lithiation).

-

N- versus O-alkylation: Utilizing NMR methods. Bioorganic & Medicinal Chemistry Letters, 2013.[4]

-

Synthesis of 3-Fluoropyridines via Photoredox Coupling. Journal of Organic Chemistry, 2017. (Context for 3-F pyridine stability).

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2021. (Advanced functionalization logic).

Sources

Suzuki-Miyaura coupling reactions involving 3-fluoropyridine scaffolds

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Fluoropyridine Scaffolds

Executive Summary

3-Fluoropyridines are privileged motifs in modern medicinal chemistry and drug development. The strategic placement of a fluorine atom on a pyridine ring modulates the basicity (pKa) of the nitrogen, improves metabolic stability, and enhances target binding through favorable protein-ligand interactions[1]. However, incorporating these scaffolds via Suzuki-Miyaura cross-coupling presents unique mechanistic hurdles. Researchers frequently encounter catalyst poisoning, competitive nucleophilic aromatic substitution (SNAr), and rapid protodeboronation of fluoropyridyl boronic acids.

This application note provides a comprehensive, causality-driven guide to overcoming these challenges. By understanding the electronic influence of the fluorine atom, scientists can rationally select catalysts, bases, and solvent systems to ensure high-yielding, reproducible syntheses.

Mechanistic Insights & Causality

The 3-Fluoropyridine Electrophile (Halides/Pseudohalides)

When the 3-fluoropyridine acts as the electrophile (e.g., 2-chloro-3-fluoropyridine or 2-bromo-5-fluoropyridine), the highly electronegative fluorine atom withdraws electron density from the heteroaromatic ring.

-

The Causality: This inductive effect lowers the LUMO energy of the carbon-halogen bond, significantly accelerating the initial oxidative addition of Pd(0)[2]. However, this same electron deficiency makes the ring highly susceptible to SNAr reactions with the alkoxide or hydroxide bases commonly used in Suzuki couplings.

-

The Solution: To prevent SNAr degradation, mild, non-nucleophilic bases such as K3PO4 or K2CO3 must be prioritized over strong hydroxides. Furthermore, deploying bulky, electron-rich phosphine ligands like XPhos (often utilized as the XPhos Pd G3 precatalyst) facilitates rapid oxidative addition and reductive elimination, kinetically outcompeting side reactions[3].

The 3-Fluoropyridine Nucleophile (Boronic Acids/Esters)

Using fluorinated pyridylboronic acids introduces the severe challenge of protodeboronation .

-

The Causality: The fluorine atom increases the electrophilicity of the boron center. While this accelerates the formation of the reactive boronate complex required for transmetalation, it simultaneously lowers the activation barrier for zwitterionic fragmentation and C-B bond cleavage, leading to rapid degradation of the starting material[4].

-

The Solution: To mitigate protodeboronation, water concentration must be strictly controlled, and the reaction temperature should be kept as low as catalytically viable. The use of pinacol esters (Bpin) combined with anhydrous fluoride sources (e.g., CsF) provides a slow-release mechanism, keeping the steady-state concentration of the free boronic acid low and favoring transmetalation over hydrolytic degradation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape for the coupling of 2-chloro-3-fluoropyridine with phenylboronic acid. It demonstrates the critical impact of the catalyst and base selection on both the overall yield and the suppression of SNAr/protodeboronation side reactions.

| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Protodeboronation (%) |

| Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0) | Dioxane/H2O (4:1) | 90 | 42 | 35 |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.0) | Dioxane/H2O (4:1) | 90 | 65 | 18 |

| XPhos Pd G3 (2 mol%) | K3PO4 (2.0) | THF/H2O (10:1) | 60 | 94 | < 5 |

| XPhos Pd G3 (2 mol%) | KOH (2.0) | THF/H2O (10:1) | 60 | 58 | 22 (SNAr observed) |

Table 1: Comparative analysis of Suzuki-Miyaura conditions for 3-fluoropyridine electrophiles.

Experimental Protocols

Protocol A: Coupling of 2-Chloro-3-fluoropyridine using XPhos Pd G3

This protocol is designed as a self-validating system: the use of a Generation 3 (G3) precatalyst ensures a known, active Pd(0) concentration, while the biphasic THF/H2O system ensures base solubility without promoting nucleophilic attack on the fluorinated ring.

-

Preparation: Oven-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with argon for 5 minutes.

-

Reagent Charging: Add 2-chloro-3-fluoropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%). Critical Insight: The G3 precatalyst is bench-stable but should be handled quickly to avoid moisture-induced degradation before the solvent is introduced.[3]

-

Solvent Addition: Add 4 mL of thoroughly degassed THF and 0.4 mL of degassed deionized water. Seal the tube immediately.

-

Reaction Execution: Stir the mixture vigorously at 60 °C for 4 hours.

-

Self-Validation Check: The biphasic mixture will transition from pale yellow to a dark, homogeneous brown within the first 15 minutes. This color change visually validates the successful activation of the precatalyst into the active Pd(0) species.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the biaryl product.

Protocol B: Utilizing 3-Fluoropyridine-5-boronic acid pinacol ester

To prevent the rapid protodeboronation of the sensitive fluoropyridyl nucleophile, anhydrous conditions with a fluoride base are employed.

-

Charge: Weigh aryl bromide (1.0 mmol), 3-fluoropyridine-5-boronic acid pinacol ester (1.5 mmol), and anhydrous CsF (3.0 mmol) into a dry reaction vial.

-

Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%).

-

Solvent: Add 5 mL of anhydrous, argon-sparged 1,4-dioxane.

-

Causality Check: The strict exclusion of water and the use of CsF prevents the formation of the highly unstable trihydroxyboronate intermediate, effectively shutting down the protodeboronation pathway.

-

-

Reaction: Heat the sealed vial at 90 °C for 12 hours under an argon atmosphere.

-

Workup: Cool the reaction, filter through a tightly packed pad of Celite (eluting with EtOAc), and concentrate the filtrate for subsequent chromatography.

Visualizations

Caption: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Caption: Standard experimental workflow for 3-fluoropyridine cross-coupling.

References

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society / ResearchGate URL:[Link]

-

Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation Source: University of Edinburgh URL:[Link]

-

Computer Assistance in Organic Synthesis Planning and Execution Source: MIT DSpace URL:[Link]

-

Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides Source: RSC Advances, The Royal Society of Chemistry URL:[Link]

Sources

procedure for converting 3-Fluoropyridin-4-ol to triflates

Application Note: Chemoselective O-Triflation of 3-Fluoropyridin-4-ol for Cross-Coupling Workflows

Executive Summary

The conversion of 3-fluoropyridin-4-ol to 3-fluoro-4-pyridyl trifluoromethanesulfonate (triflate) is a critical synthetic transformation in medicinal chemistry and drug development. This procedure effectively "locks" the molecule's tautomeric equilibrium into the reactive pyridine form, yielding an electrophilic partner primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). This technical guide details two validated methodologies—using Trifluoromethanesulfonic Anhydride (Tf₂O) and N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)—providing step-by-step protocols, mechanistic causality, and troubleshooting guidelines.

Mechanistic Rationale & System Causality

The Tautomeric Challenge: 3-Fluoropyridin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, 3-fluoropyridin-4(1H)-one[1]. In polar solvents and the solid state, the keto form is overwhelmingly favored due to intermolecular hydrogen bonding. This equilibrium severely complicates chromatographic purification (causing streaking and co-elution) and renders the molecule unreactive to standard cross-coupling conditions[1].

The Triflation Solution: By treating the tautomeric mixture with a base and a triflating agent, the oxygen atom acts as a nucleophile. The highly electron-withdrawing triflyl group (-SO₂CF₃) prevents reversion to the keto form and acts as a superior leaving group[2]. The presence of the electronegative 3-fluoro substituent decreases the nucleophilicity of the pyridine nitrogen via inductive effects, inherently favoring O-triflation over undesired N-triflation, provided the correct base and temperature controls are applied[3].

Tautomeric equilibrium of 3-fluoropyridin-4-ol and chemoselective O-triflation pathway.

Reagent Selection Matrix

Choosing the correct triflating system dictates the reaction's impurity profile and scalability. Tf₂O is highly reactive but prone to generating dark, tarry byproducts if temperature control fails. PhNTf₂ (Comins' reagent) is a bench-stable solid that offers milder kinetics and higher chemoselectivity, though it requires a stronger base or longer reaction times[4][5].

Table 1: Comparison of Triflating Systems

| Parameter | Protocol A (Tf₂O Method) | Protocol B (PhNTf₂ Method) |

| Reagent | Trifluoromethanesulfonic Anhydride | N-Phenylbis(trifluoromethanesulfonimide) |

| Physical State | Fuming Liquid | Crystalline Solid |

| Base | Pyridine or Triethylamine (Et₃N) | Sodium Hydride (NaH) or KHMDS |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Reaction Time | 1 - 2 hours | 4 - 12 hours |

| Chemoselectivity | Moderate (Prone to N-triflation if heated) | High (Strict O-triflation favored) |

| Cost | Low | Moderate to High |

Validated Experimental Protocols

Self-Validating System: Both protocols incorporate strict in-process controls. The consumption of the highly polar starting material (Retention factor, Rf ~ 0.1 in 50% EtOAc/Hexane) and the appearance of the non-polar triflate (Rf ~ 0.6) allows for binary TLC/LC-MS validation at every step.

Standardized experimental workflow for the synthesis and isolation of pyridine triflates.

Protocol A: The Direct Anhydride Method (Tf₂O / Pyridine)

Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive intermediate with Tf₂O before transferring the triflyl group to the substrate[6].

-

Preparation: Flame-dry a 100 mL round-bottom flask. Add 3-fluoropyridin-4-ol (1.0 equiv, 10 mmol) and anhydrous DCM (0.2 M, 50 mL) under a nitrogen atmosphere.

-

Base Addition: Add anhydrous pyridine (1.5 equiv, 15 mmol). Stir for 10 minutes to ensure complete dissolution.

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Triflation: Dilute Tf₂O (1.2 equiv, 12 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via syringe.

-

Validation Check: The solution will transition from clear to yellow/orange. A dark brown/black color indicates localized overheating; immediately slow the addition rate.

-

-

Propagation: Remove the ice bath. Stir at room temperature for 1.5 hours. Monitor via TLC (UV active, 254 nm).

-

Quench & Extraction: Once the starting material is consumed, quench slowly with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield the pure 3-fluoro-4-pyridyl triflate[7].

Protocol B: The Mild Imide Method (PhNTf₂ / NaH)

Causality: NaH irreversibly deprotonates the pyridin-4-ol to form a highly nucleophilic sodium alkoxide. PhNTf₂ provides a controlled transfer of the triflyl group, minimizing the risk of N-alkylation or polymerization[5].

-

Preparation: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in anhydrous THF (30 mL).

-

Deprotonation: Cool the suspension to 0 °C. Dissolve 3-fluoropyridin-4-ol (1.0 equiv, 10 mmol) in THF (10 mL) and add dropwise.

-

Validation Check: Effervescence (H₂ gas evolution) confirms active deprotonation. Stir for 30 minutes until bubbling ceases.

-

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Triflation: Add a solution of PhNTf₂ (1.2 equiv, 12 mmol) in THF (10 mL) dropwise.

-

Propagation: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).

-

Quench & Extraction: Quench with saturated aqueous NH₄Cl (20 mL) to neutralize any unreacted alkoxide. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash with water to remove the N-phenyltrifluoromethanesulfonamide byproduct, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Troubleshooting & Optimization

-

Low Yield / Starting Material Recovery: Ensure absolute anhydrous conditions. Tf₂O violently hydrolyzes to triflic acid in the presence of moisture, which protonates the pyridine nitrogen and halts the reaction.

-

N-Triflation Byproducts: If using Protocol A, ensure the temperature remains strictly at 0 °C during addition. While the 3-fluoro group sterically and electronically shields the nitrogen, excess Tf₂O at elevated temperatures can force N-activation. Switch to Protocol B if this persists.

References

-

Common Organic Chemistry. Alcohol to Triflate - Common Conditions. Available at: [Link]

-

Veryser, C., et al. (2018). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]

-

Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Tetrahedron Letters. Available at:[Link]

-

Lanari, D., et al. (2012). Copper(II) Triflate-Sodium Dodecyl Sulfate Catalyzed Preparation of 1,2-Diphenyl-2,3-dihydro-4-pyridones in Aqueous Acidic Medium. Synthesis. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Steroidogenic cytochrome P450 (CYP) enzymes as drug targets: Combining substructures of known CYP inhibitors leads to compounds with different inhibitory profile [comptes-rendus.academie-sciences.fr]

- 7. scispace.com [scispace.com]

Troubleshooting & Optimization

removing water from 3-Fluoropyridin-4-ol hydrate for anhydrous reactions

Anhydrous reactions involving heterocyclic compounds are fundamental to the synthesis of novel pharmaceuticals and advanced materials. However, the presence of water, particularly as a hydrate, can significantly impede these reactions by deactivating sensitive reagents, promoting side reactions, and ultimately reducing yields and purity[1]. 3-Fluoropyridin-4-ol, a key building block, is often supplied as a hydrate. Its successful use in anhydrous systems hinges on the complete removal of this water of crystallization.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies and troubleshooting advice for the effective dehydration of 3-Fluoropyridin-4-ol hydrate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from 3-Fluoropyridin-4-ol hydrate before my reaction?

Anhydrous conditions are essential when using reagents that are reactive towards water, such as organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium hydride), and certain catalysts[1]. Water can quench these reagents, leading to reaction failure, or participate in side reactions like hydrolysis, which lowers the yield and purity of your target molecule[1].

Q2: How can I confirm that my starting material is the hydrate form?

The most definitive method is Karl Fischer (KF) titration, which quantitatively measures water content[2]. Other instrumental methods can also provide evidence:

-

Thermogravimetric Analysis (TGA): A TGA scan will show a mass loss corresponding to the water molecule(s) at a specific temperature range upon heating.

-

Solid-State NMR (ssNMR): The spectra of a hydrate and its corresponding anhydrous form will differ due to the influence of water molecules on the crystal lattice, providing a distinct fingerprint for each form[3][4][5].

-

Infrared (IR) Spectroscopy: The presence of water of hydration often results in broad O-H stretching bands in the 3200-3500 cm⁻¹ region.

Q3: What is the most reliable method for verifying the success of the dehydration?

Karl Fischer (KF) titration is the industry standard for accurately determining trace amounts of water in a sample[2][6][7]. It is highly specific to water and can detect both free and bound water of crystallization[2]. A successful dehydration should result in a water content that meets the specifications for your anhydrous reaction (typically < 50-100 ppm).

Q4: Which dehydration method should I choose?

The best method depends on the scale of your reaction and the equipment available.

-

For multi-gram scales: Azeotropic distillation with toluene is highly effective for bulk removal of water.

-

For smaller scales or final drying: High-vacuum drying at a controlled temperature is suitable.

-

Combination Approach: The most rigorous method involves an initial azeotropic distillation followed by drying under high vacuum to remove all solvent traces.

Q5: How should I handle and store the anhydrous 3-Fluoropyridin-4-ol?

Many anhydrous heterocyclic compounds, especially N-oxides, are very hygroscopic[8]. Assume anhydrous 3-Fluoropyridin-4-ol will readily reabsorb moisture from the atmosphere.

-

Handling: Handle the material quickly in a dry environment, preferably under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox).

-

Storage: Store the dried compound in a tightly sealed container inside a desiccator containing a high-efficiency desiccant (e.g., P₂O₅ or Drierite®). For small-scale reactions, preparing a stock solution in an anhydrous solvent can be a practical way to handle the material[8].

Troubleshooting Guide: Common Issues & Solutions

Issue: My anhydrous reaction is still giving low yields despite drying the 3-Fluoropyridin-4-ol.

-

Possible Cause: Incomplete dehydration or rehydration during handling. Residual moisture in reagents, solvents, or glassware is also a common culprit[1].

-

Solution:

-

Verify Water Content: Before starting the reaction, take a small sample of your dried material and submit it for Karl Fischer titration to confirm it meets your anhydrous specification.

-

Check Your Rig: Ensure all glassware was properly flame- or oven-dried and assembled under an inert atmosphere.

-

Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Verify their water content via KF titration as well.

-

Issue: The material discolored or decomposed during heating/drying.

-

Possible Cause: The drying temperature was too high, exceeding the decomposition temperature of the compound. While specific data for 3-Fluoropyridin-4-ol is limited, many organic molecules have thermal stability limits[9].

-

Solution:

-

Lower the Temperature: Reduce the heating mantle temperature during azeotropic distillation or the oven temperature for vacuum drying. Dehydration is a function of temperature and time; a lower temperature for a longer duration is often safer.

-

Use High Vacuum: A high vacuum (<1 torr) allows water to be removed at a much lower temperature, minimizing the risk of thermal decomposition.

-

Perform a TGA: If available, run a TGA on the hydrate to determine the onset temperature for water loss and the decomposition temperature. This provides an empirical basis for selecting a safe drying temperature.

-

Issue: I successfully dried the compound, but my results are inconsistent between batches.

-

Possible Cause: The anhydrous material is hygroscopic and is reabsorbing varying amounts of atmospheric moisture between experiments.

-

Solution:

-

Standardize Handling: Implement a strict, standardized procedure for handling the anhydrous material. Work exclusively within a glovebox if possible.

-

Prepare Stock Solutions: Immediately after drying and verifying a batch, consider dissolving it in a validated anhydrous solvent to create a stock solution of known concentration[8]. This is often easier to handle consistently than a hygroscopic solid.

-

Visualized Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate dehydration and verification strategy.

Caption: Decision workflow for dehydrating 3-Fluoropyridin-4-ol hydrate.

Experimental Protocols & Data

Method Comparison

| Method | Principle | Advantages | Disadvantages | Best For |

| Azeotropic Distillation | Forms a lower-boiling azeotrope with water (e.g., using toluene), which is then removed by distillation[10]. | Highly efficient for bulk water removal from large quantities[10]. Relatively simple setup. | Requires a solvent that must be removed afterward. Risk of thermal degradation if not controlled. | Multi-gram to kilogram scale syntheses. |

| High-Vacuum Drying | Lowers the boiling point of water, allowing it to be removed at a lower temperature. | Excellent for removing trace amounts of water and solvent. Minimizes risk of thermal decomposition. | Can be slow for removing bulk water. Requires a high-vacuum pump and trap. | Small-scale reactions and final drying step after azeotroping[8]. |

Protocol 1: Azeotropic Distillation

This protocol is adapted from standard procedures for drying hygroscopic pyridine N-oxides[8].

Objective: To remove the bulk of water from 3-Fluoropyridin-4-ol hydrate.

Apparatus Workflow:

Caption: Experimental setup for azeotropic distillation.

Procedure:

-

Setup: Assemble a flame-dried apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser under a positive pressure of nitrogen or argon.

-

Charging: To the flask, add the 3-Fluoropyridin-4-ol hydrate and a sufficient volume of toluene to create a mobile slurry (e.g., 10-20 mL of toluene per gram of hydrate).

-

Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Water Removal: As the condensate collects, the water (denser) will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue the distillation until no more water collects in the trap.

-

Solvent Removal: Once dehydration is complete, allow the apparatus to cool. The toluene can be removed under reduced pressure using a rotary evaporator.

-

Final Drying: For rigorously anhydrous conditions, transfer the resulting solid to a Schlenk flask and proceed with Protocol 2.

Protocol 2: High-Vacuum Drying

Objective: To remove residual solvent and trace water to achieve an anhydrous state.

Procedure:

-

Transfer: Place the solid from Protocol 1 (or the initial hydrate for small scales) into a suitable flask (e.g., a Schlenk flask or a wide-mouthed flask).

-

Connect to Vacuum: Connect the flask to a high-vacuum line (<1 torr) equipped with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.

-

Drying: Allow the material to dry under high vacuum overnight.

-

Gentle Heating (Optional): If Karl Fischer analysis indicates residual water, gentle heating can be applied via a water bath or oil bath. Crucially, the temperature should be kept well below the compound's decomposition temperature. A temperature of 40-50 °C is a conservative starting point.

-

Backfilling and Storage: Once drying is complete, allow the flask to cool to room temperature before backfilling with an inert gas (N₂ or Ar). Immediately transfer the anhydrous solid to a sealed container inside a desiccator or glovebox.

References

-